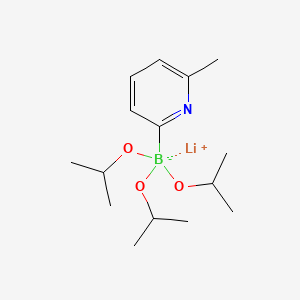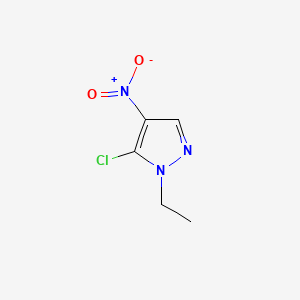![molecular formula C21H17N B571963 12,12-Dimethyl-11,12-dihydroindeno[2,1-a]carbazol CAS No. 1329054-41-2](/img/structure/B571963.png)
12,12-Dimethyl-11,12-dihydroindeno[2,1-a]carbazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12,12-Dimethyl-11,12-dihydroindeno[2,1-a]carbazole: is an organic compound with the molecular formula C21H17N It is a derivative of carbazole, featuring a fused indeno structure with two methyl groups at the 12th position
Wissenschaftliche Forschungsanwendungen
Chemistry: 12,12-Dimethyl-11,12-dihydroindeno[2,1-a]carbazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of novel organic materials.
Biology and Medicine: While specific biological applications are limited, derivatives of carbazole have been studied for their potential pharmacological properties, including anticancer and antimicrobial activities.
Industry: The compound is of interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12,12-Dimethyl-11,12-dihydroindeno[2,1-a]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-9,9-dimethylfluorene with 2-chloroaniline in the presence of a base, followed by cyclization to form the indeno[2,1-a]carbazole core .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent development. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 12,12-Dimethyl-11,12-dihydroindeno[2,1-a]carbazole can undergo oxidation reactions, typically using oxidizing agents such as or .
Reduction: Reduction reactions can be performed using reducing agents like or .
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, using reagents such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of halogenated or nitrated carbazole derivatives.
Wirkmechanismus
The mechanism of action of 12,12-Dimethyl-11,12-dihydroindeno[2,1-a]carbazole in its applications is primarily related to its electronic properties. In OLEDs, for example, the compound acts as a host material, facilitating efficient energy transfer and emission of light. The molecular targets and pathways involved are related to its ability to transport electrons and holes, as well as its stability under operating conditions .
Vergleich Mit ähnlichen Verbindungen
- 11,12-Dihydroindeno[2,1-a]fluorene
- 5,7-Dihydro-7,7-dimethyl-indeno[2,1-b]carbazole
Uniqueness: 12,12-Dimethyl-11,12-dihydroindeno[2,1-a]carbazole is unique due to the presence of two methyl groups at the 12th position, which can influence its electronic properties and reactivity. This structural feature distinguishes it from other indeno[2,1-a]carbazole derivatives and can lead to different applications and performance characteristics .
Eigenschaften
IUPAC Name |
12,12-dimethyl-11H-indeno[2,1-a]carbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N/c1-21(2)17-9-5-3-7-13(17)15-11-12-16-14-8-4-6-10-18(14)22-20(16)19(15)21/h3-12,22H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDSLVZYTZULNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C4=C(C=C3)C5=CC=CC=C5N4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B571887.png)

![6-Methoxy-2-methylimidazo[1,2-a]pyridine](/img/structure/B571893.png)
![5,7-Dichloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B571894.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrido[2,3-B]pyrazine](/img/structure/B571895.png)

![Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B571897.png)




